1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene
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Overview
Description
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene is a fluorinated organic compound known for its unique molecular structure and high reactivity. This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethyl group, which contribute to its distinct chemical properties. It is a clear, pale liquid with a molecular weight of 407.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene typically involves the introduction of fluorine and iodine atoms into a pentene backbone. One common method involves the reaction of a suitable pentene precursor with fluorinating agents and iodine sources under controlled conditions. The reaction conditions often include the use of solvents, temperature control, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors and advanced purification techniques. These methods ensure the consistent production of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the pentene backbone allows for addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while addition reactions can produce various adducts .
Scientific Research Applications
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,3,4,5,5,5-Octafluoro-1-bromo-4-(trifluoromethyl)-2-pentene
- 1,1,2,3,4,5,5,5-Octafluoro-1-chloro-4-(trifluoromethyl)-2-pentene
- 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(difluoromethyl)-2-pentene
Uniqueness
1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene is unique due to the presence of both iodine and a trifluoromethyl group, which impart distinct reactivity and selectivity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
IUPAC Name |
1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGOHYMGKSXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896760 |
Source
|
Record name | 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96288-51-6 |
Source
|
Record name | 1,1,2,3,4,5,5,5-Octafluoro-1-iodo-4-(trifluoromethyl)-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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